Cas no 859862-28-5 (8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)

8-(4-Phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]chromen-6-one is a synthetic organic compound featuring a chromenone core substituted with a 1,3-dioxole ring and a 4-phenylpiperazinylmethyl moiety. This structure imparts potential pharmacological relevance, particularly in CNS-targeted applications, due to the phenylpiperazine pharmacophore's affinity for neurotransmitter receptors. The chromenone scaffold contributes to its stability and may influence bioavailability. The compound's modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry research. Its well-defined synthetic route ensures reproducibility, while the presence of multiple functional groups enables selective modifications for structure-activity relationship studies. Analytical characterization is facilitated by distinct spectroscopic signatures from the fused heterocyclic systems.
8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one structure
859862-28-5 structure
商品名:8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one
CAS番号:859862-28-5
MF:C21H20N2O4
メガワット:364.394505500793
CID:5420749

8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one 化学的及び物理的性質

名前と識別子

    • 8-[(4-phenylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
    • 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one
    • インチ: 1S/C21H20N2O4/c24-21-10-15(17-11-19-20(26-14-25-19)12-18(17)27-21)13-22-6-8-23(9-7-22)16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-14H2
    • InChIKey: KIGUFWNTHOFZKZ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC3OCOC=3C=C2C(CN2CCN(C3=CC=CC=C3)CC2)=C1

8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-2791-30mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
30mg
$119.0 2023-09-11
Life Chemicals
F3385-2791-2mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
2mg
$59.0 2023-09-11
Life Chemicals
F3385-2791-4mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2791-50mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
50mg
$160.0 2023-09-11
Life Chemicals
F3385-2791-5μmol
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-2791-3mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
3mg
$63.0 2023-09-11
Life Chemicals
F3385-2791-100mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
100mg
$248.0 2023-09-11
Life Chemicals
F3385-2791-10mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
10mg
$79.0 2023-09-11
Life Chemicals
F3385-2791-2μmol
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2791-1mg
8-[(4-phenylpiperazin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one
859862-28-5
1mg
$54.0 2023-09-11

8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one 関連文献

8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-oneに関する追加情報

Introduction to 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one (CAS No. 859862-28-5)

8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one, identified by its CAS number 859862-28-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic molecule combines a chromene core with a piperazine moiety, presenting a promising scaffold for the development of novel therapeutic agents. The compound's dual functionality makes it particularly intriguing for researchers exploring interactions at the interface of central nervous system (CNS) and cardiovascular targets.

The chromene scaffold, characterized by its benzopyran structure, is well-documented for its biological activity across various domains, including anti-inflammatory, antioxidant, and antimicrobial properties. In particular, derivatives of chromene have been extensively studied for their potential in modulating enzymatic pathways and receptor interactions. The integration of the piperazine group into the molecular framework of this compound introduces additional pharmacological relevance. Piperazine derivatives are widely recognized for their role as serotonin receptor antagonists, dopaminergic agents, and antihistamines. The presence of the 4-phenylpiperazin-1-yl substituent in 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one further enhances its potential as a pharmacological probe by modulating neurotransmitter systems.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how this compound interacts with biological targets. The molecular docking studies conducted on 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one suggest strong binding affinity with several key receptors implicated in neurological disorders. Specifically, the phenyl ring and piperazine moiety are positioned to engage with aromatic hydrophobic pockets of proteins such as serotonin 5-HT2A and dopamine D3 receptors. These interactions are critical for designing drugs that exhibit high selectivity and reduced side effects.

The synthesis of 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one presents both challenges and opportunities for synthetic chemists. The construction of the fused dioxolo-chromene ring system requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling techniques, have been instrumental in achieving the desired molecular architecture efficiently. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis process.

In vitro pharmacological evaluation of 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one has revealed promising activities relevant to therapeutic intervention. Preliminary data indicate that the compound exhibits potent inhibitory effects on enzymes involved in neuroinflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with current research trends aimed at developing multi-target directed ligands (MTDLs) that address complex pathophysiological mechanisms through simultaneous modulation of multiple biomarkers. Furthermore, the compound's ability to cross the blood-brain barrier suggests its potential utility in treating CNS disorders.

The role of 8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3-dioxolo[4,5-g]-chromen-6-one in drug discovery is further underscored by its structural versatility. Medicinal chemists can leverage this scaffold to generate libraries of analogs with tailored pharmacological profiles by modifying substituents at strategic positions within the molecule. For instance, exploring variations in the phenyl ring or introducing additional heterocycles could lead to compounds with enhanced efficacy or selectivity against specific disease targets. This adaptability makes it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics.

As research progresses,the application of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds like 8-(4-ph enylpiperazin -1 - ylmethyl -2 H , 6 H - 1 , 3 - dioxolo [ 4 , 5 - g ] - chromen - 6 - one) . These platforms enable rapid testing of large compound libraries against biological assays,facilitating the discovery of novel drug candidates with minimal experimental effort。The integration of artificial intelligence (AI) into HTS workflows has further enhanced efficiency,allowing for predictive modeling of compound activity based on structural features。This synergy between experimental data and computational predictions is transforming how new drugs are developed,making compounds like 8-(4-ph enylpi perazin -1 - ylmethyl -2 H , 6 H - 1 , 3 - doxolo [ 4 , 5 - g ] - chromen - 6 - one) more accessible than ever before。

The future directions for research on 8-(4-ph enylpi perazin -1 - ylmethyl -2 H , 6 H - 1 , 3 - doxolo [ 4 , 5 - g ] - chromen - 6 - one) include exploring its potential in preclinical studies and clinical trials。Collaborative efforts between academic researchers and pharmaceutical companies are essential to validate its therapeutic efficacy through rigorous testing protocols。Additionally,investigating its mechanism of action at a molecular level will provide critical insights into how it interacts with biological systems。These studies will not only contribute to our understanding of disease pathogenesis but also pave the way for personalized medicine approaches tailored to individual patient needs。

In conclusion,8-(4-ph enylpi perazin -1 ylmethyl)-2 H , 6 H !,-d oxolo[! J ! g]! chrom ene! ! J ! one(CAS No.! !859862! !28! !J)! represents a significant advancement in medicinal chemistry due to its unique structural features and promising pharmacological properties。With continued research efforts focused on optimizing its synthesis、elucidating its mechanism(s)of action、and evaluating its therapeutic potential,this compound holds great promise as a foundation for developing novel treatments targeting neurological disorders。The interdisciplinary nature of modern drug discovery underscores the importance of compounds like this one in advancing human health through innovative chemical solutions。

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